molecular formula C13H12N6O5 B2888266 5-methyl-N-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421455-36-8

5-methyl-N-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2888266
CAS No.: 1421455-36-8
M. Wt: 332.276
InChI Key: INEKTRMLQSINMB-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture comprising an isoxazole and oxazole core, interconnected via a carboxamide linkage. The isoxazole ring is substituted with a methyl group at position 5, while the oxazole ring hosts a carbamoyl group attached to a (3-methyl-1,2,4-oxadiazol-5-yl)methyl moiety.

Properties

IUPAC Name

5-methyl-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c1-6-3-8(19-23-6)12(21)17-13-16-9(5-22-13)11(20)14-4-10-15-7(2)18-24-10/h3,5H,4H2,1-2H3,(H,14,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEKTRMLQSINMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₅O₃

The biological activity of this compound is primarily attributed to the presence of the 1,2,4-oxadiazole ring, which has been associated with various pharmacological properties. Compounds containing this moiety have demonstrated significant antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit broad-spectrum antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with oxadiazole rings have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In a study by Dhumal et al. (2016), oxadiazole derivatives were synthesized and tested against Mycobacterium bovis, showing promising inhibition in both active and dormant states .

Anticancer Activity

The compound's structure suggests potential anticancer activity. The oxadiazole moiety has been linked to enhanced cytotoxicity in various cancer cell lines:

  • Cytotoxicity Studies : A study highlighted that certain oxadiazole derivatives exhibited IC50 values indicating significant cytotoxic effects against cancer cells .

Research Findings and Case Studies

A series of studies have focused on the biological activities of similar compounds:

CompoundActivityReference
1AntitubercularDhumal et al., 2016
2Anticancer (IC50 < 10 µM)MDPI Review, 2022
3Antimicrobial (broad spectrum)PMC Article, 2021

Case Study: Anticancer Properties

In a specific study involving oxadiazole derivatives:

  • Compound I showed an IC50 of 1.61 µg/mL against A431 cells, indicating strong anticancer potential. Molecular dynamics simulations suggested interactions with proteins crucial for cell proliferation .

Comparison with Similar Compounds

(a) 3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic Acid

  • Structure : Shares the (3-methyl-1,2,4-oxadiazol-5-yl)methyl carbamoyl group linked to a benzoic acid.
  • Binding Activity : Demonstrated binding to the RPS3 protein with a binding energy of −7.24 kcal/mol, forming hydrogen bonds with Arg54, Arg94, Gln101, Glu103, and Ser104 residues .
  • Comparison : The absence of the isoxazole-oxazole core in this compound may reduce its affinity for dual-binding sites compared to the target molecule.

(b) N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45)

  • Structure : Incorporates the (3-methyl-1,2,4-oxadiazol-5-yl)methyl group via a thioether linkage.
  • Application : Explored for cancer and viral infection therapies .
  • Comparison : The thioether bridge may alter pharmacokinetics (e.g., metabolic stability) compared to the carboxamide linker in the target compound.

Isoxazole-Based Carboxamide Derivatives

(a) 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p)

  • Structure : Pyrazole-carboxamide derivatives with chloro and methyl substituents.
  • Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% .
  • Physical Properties : Melting points range from 123–183°C; molecular weights ~400–437 g/mol .
  • Comparison : Despite differing core heterocycles (pyrazole vs. isoxazole/oxazole), these compounds highlight the role of carboxamide linkers in facilitating synthetic scalability and moderate bioactivity.

(b) Ethyl N-(4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2)

  • Structure : Contains an oxazole-carboxamide moiety with a dimethoxyphenyl substituent.
  • Activity: Exhibited immunosuppressive effects in murine models, inhibiting carrageenan-induced edema .
  • Comparison : The target compound’s oxadiazole substituent may enhance binding specificity compared to MZO-2’s aromatic group.

Molecular Docking and Binding Energy Comparisons

Compound Binding Site Binding Energy (kcal/mol) Key Interactions
Baicalein rRNA helix 18 −8.24 U607, G610, U630, U631
Vadadustat rRNA helix 18 −8.01 U608, G610, G611
3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic Acid RPS3 protein −7.24 Arg54, Arg94, Gln101
Target Compound (Hypothesized) rRNA helix 18/RPS3 N/A Predicted interactions with rRNA or RPS3 residues

The target compound’s oxadiazole and carboxamide groups are likely to engage in hydrogen bonding similar to baicalein and 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid, though experimental validation is required.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR () verify functional groups and regiochemistry. For example, carbonyl peaks (~170 ppm in ¹³C NMR) confirm carboxamide formation.
  • Chromatography : TLC () and HPLC () assess purity.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₄H₁₅N₅O₂S in ).

Advanced Application : X-ray crystallography or molecular modeling () resolves bond angles and stereoelectronic effects, critical for understanding reactivity.

What structural features drive biological activity, and how do they compare to analogs?

Advanced Research Focus
The compound’s bioactivity stems from:

  • Heterocyclic Core : Isoxazole and oxadiazole rings enable π-π stacking and hydrogen bonding with biological targets ().
  • Substituent Effects : The 3-methyl-oxadiazole group enhances metabolic stability compared to simpler analogs ().

Comparative Analysis (Adapted from ):

CompoundStructural FeaturesBioactivity
Target CompoundIsoxazole + oxadiazole + carboxamidePotential kinase inhibition
4-Methylthiazole analogThiazole ring onlyLimited activity
Phenyl-oxadiazole analogLacks isoxazole linkageReduced binding affinity

How to resolve contradictions in reported biological activities?

Advanced Research Focus
Contradictions may arise from assay variability or off-target effects. Methodological solutions:

  • Standardized Assays : Use cell-free enzymatic assays (e.g., kinase inhibition) to isolate target interactions ().
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and correlate with activity ().
  • Computational Modeling : Molecular docking () predicts binding modes, guiding experimental validation.

What safety protocols are critical during handling?

Q. Basic Research Focus

  • PPE : Nitrile gloves, safety goggles, and lab coats ().
  • Engineering Controls : Fume hoods for solvent evaporation (DMF in ).
  • Waste Management : Dispose of contaminated gloves per hazardous waste guidelines ().

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